molecular formula C14H16N4 B2414849 2-(4-Phenylpiperazin-1-yl)pyrimidine CAS No. 339104-82-4

2-(4-Phenylpiperazin-1-yl)pyrimidine

Cat. No.: B2414849
CAS No.: 339104-82-4
M. Wt: 240.31
InChI Key: VSIGMDQROHKZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Phenylpiperazin-1-yl)pyrimidine is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a pyrimidine ring attached to a phenylpiperazine moiety. It is known for its potential therapeutic applications, particularly as an acetylcholinesterase inhibitor, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Mechanism of Action

Target of Action

The primary target of the compound 2-(4-Phenylpiperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . The compound also exhibits inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against AChE, and to a lesser extent, against BuChE . The compound’s mode of action against AChE is a mixed-type inhibition, involving both competitive and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . This pathway plays a crucial role in learning and memory, and its disruption is associated with cognitive decline in conditions such as Alzheimer’s disease . By inhibiting AChE, the compound increases the level of acetylcholine, a neurotransmitter that enhances cognition functions .

Pharmacokinetics

The compound’s potent inhibitory activity against ache suggests it may have favorable pharmacokinetic properties that allow it to reach its target in the brain .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of cholinergic neurotransmission . By inhibiting AChE, the compound increases the level of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission . This can lead to improved cognitive function, making the compound a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperazin-1-yl)pyrimidine typically involves the reaction of 4-phenylpiperazine with a suitable pyrimidine derivative. One common method includes the use of pyrimidine-5-carboxamide as a starting material. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetonitrile (CH₃CN) under reflux conditions . The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the pyrimidine ring, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(4-Phenylpiperazin-1-yl)pyrimidine has a wide range of scientific research applications:

Comparison with Similar Compounds

2-(4-Phenylpiperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:

    2-(4-Methylpiperazin-1-yl)pyrimidine: Similar structure but with a methyl group on the piperazine ring. It may exhibit different pharmacological properties due to the presence of the methyl group.

    2-(4-Phenylpiperazin-1-yl)benzimidazole: Contains a benzimidazole ring instead of a pyrimidine ring.

The uniqueness of this compound lies in its specific combination of the pyrimidine and phenylpiperazine moieties, which confer distinct pharmacological properties and make it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-2-5-13(6-3-1)17-9-11-18(12-10-17)14-15-7-4-8-16-14/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIGMDQROHKZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.